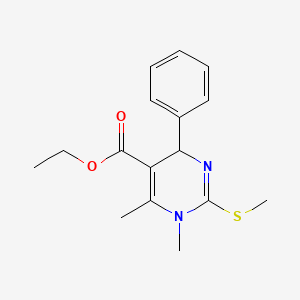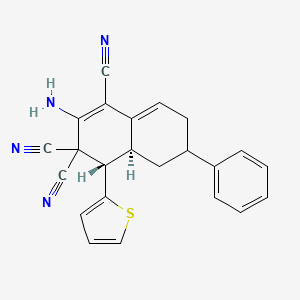![molecular formula C18H12Cl2N6 B15012884 5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B15012884.png)
5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a naphthyl group, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 2,4-dichlorobenzaldehyde with naphthylhydrazine, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Similar structure but with a quinazoline ring instead of a tetrazole ring.
2-(2,4-DICHLOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)HEXAN-2-OL: Contains a triazole ring and a hexanol group.
Uniqueness
The uniqueness of 5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE lies in its combination of a dichlorophenyl group, a naphthyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C18H12Cl2N6 |
|---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C18H12Cl2N6/c19-14-9-8-13(16(20)10-14)11-21-22-18-23-24-25-26(18)17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23,25)/b21-11+ |
InChI-Schlüssel |
QFHANLRKQZADTD-SRZZPIQSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{4-[(2-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012814.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)
![4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)

![4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012835.png)
![1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea](/img/structure/B15012854.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15012864.png)
![(3Z)-5-bromo-1-methyl-3-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15012872.png)
![N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B15012874.png)
![2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B15012876.png)
![4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15012897.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012901.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B15012907.png)
